4-amino-5-bromo-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
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Overview
Description
4-amino-5-bromo-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one is a synthetic nucleoside analog. It is structurally related to cytosine, a pyrimidine base found in DNA and RNA. The compound features a bromine atom at the 5-position of the cytosine ring and a unique oxathiolane ring attached to the 1-position. This modification imparts distinct chemical and biological properties to the molecule, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-bromo-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one typically involves multiple steps. One common approach starts with the bromination of cytosine to introduce the bromine atom at the 5-position. This is followed by the formation of the oxathiolane ring through a series of reactions involving hydroxymethylation and cyclization. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-bromo-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while substitution of the bromine atom can produce a variety of substituted cytosine analogs.
Scientific Research Applications
4-amino-5-bromo-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a probe in studying nucleic acid interactions.
Biology: The compound is used in molecular biology research to study DNA replication and repair mechanisms.
Industry: The compound is used in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-amino-5-bromo-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. The bromine atom at the 5-position can form reactive intermediates that interfere with enzymatic processes involved in nucleic acid synthesis and repair. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine: Similar structure with a fluorine atom instead of bromine.
5-Iodo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine: Similar structure with an iodine atom instead of bromine.
5-Methyl-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-amino-5-bromo-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one imparts unique reactivity and biological activity compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with biological targets, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
137530-43-9 |
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Molecular Formula |
C8H10BrN3O3S |
Molecular Weight |
308.15 g/mol |
IUPAC Name |
4-amino-5-bromo-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H10BrN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m1/s1 |
InChI Key |
QDHJQKGCCKOBKX-UHFFFAOYSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](S1)CO)N2C=C(C(=NC2=O)N)Br |
SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)Br |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)Br |
Synonyms |
5-BHMO-cytosine 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine |
Origin of Product |
United States |
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